SR-4835

Description

Propriétés

IUPAC Name |

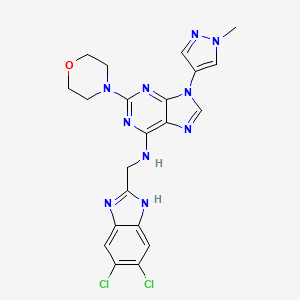

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSELUFUYNUNZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to SR-4835 as a Molecular Glue for Cyclin K Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, this compound functions as a molecular glue, inducing the degradation of cyclin K, the regulatory partner of CDK12. This targeted protein degradation is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Mechanism of Action: A Molecular Glue Approach

This compound acts as a molecular glue by inducing proximity between the CDK12-cyclin K complex and the DDB1 component of the CUL4 E3 ubiquitin ligase complex.[1][2][3][4] This interaction is facilitated by the benzimidazole side-chain of this compound, which is crucial for its molecular glue activity.[1][3] The formation of this ternary complex leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[2][3] This degradation of cyclin K results in the inactivation of the CDK12-cyclin K complex, which plays a critical role in the regulation of transcription and DNA damage repair.[1][2][4]

Signaling Pathway of this compound-Mediated Cyclin K Degradation

Caption: Mechanism of this compound as a molecular glue.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (CDK12) | 99 nM | - | In vitro kinase assay. | [5][6] |

| Kd (CDK12) | 98 nM | - | In vitro binding assay. | [5][6] |

| Kd (CDK13) | 4.9 nM | - | In vitro binding assay. | [5][6] |

| DC50 (Cyclin K) | ~90 nM | A549 | Concentration for 50% degradation after 2 hours. | [3] |

| Cyclin K Half-life | 47.8 min | A375 | In the presence of 1 µM this compound. | [1] |

| Cyclin K Half-life | >120 min | A375 | In the presence of DMSO (control). | [1] |

Table 2: Cellular Proliferation IC50 Values for this compound

| Cell Line | IC50 (nM) | Cancer Type | Reference |

| A375 | 58 nM | Melanoma | [1] |

| Colo829 | 80.7 - 160.5 nM | Melanoma | [7] |

| WM164 | 80.7 - 160.5 nM | Melanoma | [7] |

| WM983A | 80.7 - 160.5 nM | Melanoma | [7] |

| WM983B | 80.7 - 160.5 nM | Melanoma | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Experimental Workflow Overview

Caption: Workflow for characterizing this compound.

Cellular Viability Assay

Two common methods for assessing cell viability upon this compound treatment are the MTT and CellTiter-Glo® assays.

3.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells.

-

Materials:

-

Cells of interest (e.g., A375 melanoma cells)

-

96-well tissue culture plates

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

Cells of interest

-

Opaque-walled 96-well plates

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound for the desired duration.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Immunoblotting

This technique is used to detect the levels of specific proteins, such as cyclin K, CDK12, and components of the ubiquitin-proteasome system.

-

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cyclin K, anti-CDK12, anti-DDB1, anti-ubiquitin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the this compound-induced interaction between CDK12 and DDB1.

-

Materials:

-

Cells (potentially overexpressing tagged proteins of interest)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-CDK12 or anti-DDB1)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli buffer)

-

-

Protocol:

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads by boiling in elution buffer.

-

Analyze the eluted proteins by immunoblotting.

-

In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination of cyclin K upon this compound treatment.

-

Materials:

-

Cells (potentially co-transfected with HA-tagged ubiquitin)

-

This compound and proteasome inhibitor (e.g., MG132)

-

Denaturing Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors and N-ethylmaleimide (NEM))

-

Dilution Buffer (e.g., Triton X-100-containing buffer without SDS)

-

Antibody for immunoprecipitation (e.g., anti-cyclin K)

-

Protein A/G beads

-

Wash buffers of decreasing stringency

-

Elution buffer

-

-

Protocol:

-

Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

-

Lyse cells in denaturing lysis buffer and boil to dissociate non-covalent protein interactions.

-

Dilute the lysate with dilution buffer to reduce the SDS concentration.

-

Immunoprecipitate the protein of interest (cyclin K) as described in the Co-IP protocol.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by immunoblotting using an anti-ubiquitin or anti-HA antibody to detect the polyubiquitin chains on cyclin K.

-

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. assaygenie.com [assaygenie.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

SR-4835: A Technical Guide to its CDK12/CDK13 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its development as a chemical probe and potential therapeutic agent stems from its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity against its primary targets and a broader range of kinases. It also outlines the experimental protocols used to determine these activities and visualizes the key mechanisms of action.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of this compound against Primary Targets (CDK12 and CDK13)

| Target | Assay Type | Value | Reference(s) |

| CDK12 | IC50 (ADP-Glo) | 99 ± 10.5 nM | [2] |

| CDK12 | Kd (DiscoverX) | 98 nM | [2] |

| CDK13 | Kd (Binding Assay) | 4.9 nM | [1] |

Table 2: Selectivity of this compound against a Panel of over 450 Kinases

This compound was profiled against a large panel of over 450 kinases at a concentration of 10 µM and was found to be highly selective for CDK12 and CDK13.[2] While the complete dataset is not publicly available in a tabular format, key off-targets with measurable binding affinities were identified.

| Off-Target | Assay Type | Kd Value | Reference(s) |

| GSK3B | Binding Affinity | 810 nM | [2] |

| GSK3A | Binding Affinity | 1.2 µM | [2] |

| CDK6 | Binding Affinity | 5.1 µM | [2] |

Table 3: Activity of this compound against other CMGC Group Kinases

Further studies have investigated the selectivity of this compound against the CMGC group of kinases, which includes CDKs, MAPKs, GSK3, and CDK-like kinases.

| Kinase | Inhibition Observed | IC50 | Reference(s) |

| CDK10 | Moderate, approximately 10-fold lower potency than for CDK12/13 | Not specified | [3] |

| CDK7, CDK8, CDK9 | No significant inhibitory activity | Not applicable | [3] |

| DYRK family | No significant inhibitory activity | Not applicable | [3] |

| HIPK family | No significant inhibitory activity | Not applicable | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key experiments used to characterize the selectivity profile of this compound.

In Vitro Kinase Inhibition Assay (Radioactive [32P]-ATP)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

-

Recombinant active CDK12/CycK or CDK13/CycK complex

-

Kinase assay buffer (50 mM HEPES pH 7.6, 34 mM KCl, 7 mM MgCl2, 5 mM β-glycerol phosphate, 2.5 mM DTE)

-

[γ-32P]ATP

-

Cold ATP

-

Substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain (GST-CTD))

-

This compound (serial dilutions)

-

SDS-PAGE loading dye

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, 0.2 µM of the recombinant kinase, and the desired concentration of this compound or DMSO vehicle control.

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 0.2 mM) and [γ-32P]ATP, along with the substrate (e.g., 100 µM pS7-CTD).

-

Incubate the reaction for 60 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading dye.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager system.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value using a sigmoidal dose-response curve.[3]

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active CDK12/CycK

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a generic kinase substrate)

-

This compound (serial dilutions)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Opaque-walled multiwell plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and kinase assay buffer.

-

Add serial dilutions of this compound or DMSO vehicle control to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value from the dose-response curve.

KINOMEscan™ Broad Kinase Panel Screening (DiscoverX)

This is a competition binding assay used to determine the binding affinity of a compound to a large panel of kinases.

Materials:

-

DNA-tagged kinases

-

Immobilized, active-site directed ligands

-

This compound

-

Quantitative PCR (qPCR) reagents

Procedure:

-

A panel of DNA-tagged kinases is used.

-

In the absence of a competitor, the kinase binds to an immobilized ligand.

-

This compound is added as a competitor. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the solid support is measured via qPCR of the attached DNA tag.

-

The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.

-

For compounds showing significant binding, a Kd (dissociation constant) is determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR thermocycler

-

Western blotting reagents (antibodies against the target protein and loading control)

Procedure:

-

Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures in a PCR thermocycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of the target protein (e.g., CDK12) remaining in the soluble fraction by Western blotting.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized the target protein.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

The Dual-Faceted Role of SR-4835 in DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its mechanism of action extends beyond simple kinase inhibition, revealing a sophisticated interplay with the DNA Damage Response (DDR) pathways that positions it as a promising therapeutic agent, particularly in oncology. This technical guide provides an in-depth analysis of this compound's role in DDR, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects through two primary, interconnected mechanisms:

-

Inhibition of CDK12/13 Kinase Activity: As an ATP-competitive inhibitor, this compound directly blocks the catalytic activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. These complexes are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key process in transcriptional elongation and the regulation of gene expression. By inhibiting this phosphorylation, this compound disrupts the transcription of a specific subset of genes, many of which are integral to the DNA damage response.

-

Induction of Cyclin K Degradation (Molecular Glue Activity): In a distinct and equally critical function, this compound acts as a "molecular glue." It facilitates the formation of a ternary complex between CDK12/Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. The degradation of Cyclin K further inactivates CDK12, amplifying the inhibitory effect on transcription of DDR genes.

The culmination of these actions is the downregulation of core DDR proteins, including BRCA1, RAD51, and ATM. This suppression of the DDR machinery creates a state of "BRCAness" or homologous recombination deficiency (HRD), rendering cancer cells highly susceptible to DNA-damaging agents and PARP inhibitors.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| CDK12 | IC50 | 99[12][13] |

| CDK12 | Kd | 98[12][13] |

| CDK13 | Kd | 4.9[12][13] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| A375 | BRAF-mutated Melanoma | IC50 | 117.5 | [14] |

| Colo829 | BRAF-mutated Melanoma | IC50 | 104.5 | [14] |

| WM164 | BRAF-mutated Melanoma | IC50 | 109.6 | [14] |

| WM983A | BRAF-mutated Melanoma | IC50 | 80.7 | [14] |

| WM983B | BRAF-mutated Melanoma | IC50 | 160.5 | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 90 (concentration for ATM/RAD51 suppression) | [2][12] |

| U87-MG | Glioblastoma | IC50 | Similar to Glioblastoma Stem Cells | [15] |

Table 3: Effect of this compound on DNA Damage Response Gene Expression

| Gene | Effect | Method of Detection | Cell Line | Reference |

| ATM | Protein levels suppressed | Western Blot | MDA-MB-231 | [2][12] |

| RAD51 | Protein levels suppressed | Western Blot | MDA-MB-231 | [2][12] |

| BRCA1 | mRNA and Protein levels decreased | qPCR, Western Blot | A375 | [14] |

| XRCC2 | mRNA levels decreased | qPCR | A375 | [14] |

| FANCI | mRNA levels decreased | qPCR | A375 | [14] |

| FANCD2 | mRNA levels decreased | qPCR | A375 | [14] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms affected by this compound.

Caption: this compound's dual mechanism in the DNA damage response pathway.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 13. researchgate.net [researchgate.net]

- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Dual-Action Mechanism of SR-4835: A Technical Guide to its Impact on Transcription Regulation

For Immediate Release

This technical guide provides an in-depth analysis of SR-4835, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound has emerged as a significant compound in cancer research, particularly for its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This document, intended for researchers, scientists, and drug development professionals, details the core mechanisms of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex molecular interactions.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-cancer effects through two distinct but interconnected mechanisms: direct enzymatic inhibition of CDK12/13 and targeted degradation of a key regulatory partner, Cyclin K.

1.1. Inhibition of Transcriptional Elongation:

This compound is an ATP-competitive, reversible inhibitor of the CDK12/Cyclin K and CDK13/Cyclin K kinase complexes.[1][2] These kinases are crucial regulators of transcription, primarily through phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[2][3] Specifically, CDK12/13 phosphorylate the serine residue at position 2 (Ser2) of the RNAPII CTD's heptapeptide repeat (YSPTSPS).[3][4] This phosphorylation event is a critical signal for the transition from transcription initiation to productive elongation.[4][5]

By inhibiting CDK12/13, this compound treatment leads to a significant reduction in RNAPII Ser2 phosphorylation.[6][7] This impairment of transcription elongation disproportionately affects long and complex genes, including a critical network of genes involved in the DNA Damage Response (DDR), such as BRCA1, ATM, and RAD51.[3][6][8] The resulting downregulation of these core DDR proteins creates a "BRCAness" phenotype, rendering cancer cells deficient in homologous recombination repair and thus highly susceptible to PARP inhibitors and DNA-damaging chemotherapy like cisplatin.[2][6][9]

1.2. Molecular Glue-Induced Degradation of Cyclin K:

Beyond enzymatic inhibition, this compound functions as a "molecular glue."[4][10][11] It induces a neomorphic interaction between the CDK12/Cyclin K complex and DDB1, a component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[4][10][12] This drug-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][10][12] The degradation of Cyclin K, the essential activating partner for CDK12, further dismantles the active kinase complex, reinforcing the inhibition of transcriptional elongation and downstream effects on DDR gene expression.[4] This molecular glue activity is a unique feature compared to other CDK12 inhibitors like THZ531 and is dependent on a functional CRL4 ubiquitin ligase complex.[4][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cellular assays.

Table 1: Kinase Inhibition and Binding Affinity

| Target | Assay Type | Value | Reference |

| CDK12 | IC50 (ADP-Glo Kinase Assay) | 99 ± 10.5 nM | [1][10] |

| Kd (Binding Affinity) | 98 nM | [1][10][14] | |

| CDK13 | Kd (Binding Affinity) | 4.9 nM | [1][14] |

| RNAPII Ser2 Phos. | EC50 (In-Cell Western) | 100 nM | [15] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC50: Half-maximal effective concentration.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| A375 | BRAF-mutated Melanoma | 117.5 nM | [6] |

| Colo829 | BRAF-mutated Melanoma | 104.5 nM | [6] |

| WM164 | BRAF-mutated Melanoma | 109.6 nM | [6][7] |

| WM983A | BRAF-mutated Melanoma | 80.7 nM | [6][7] |

| WM983B | BRAF-mutated Melanoma | 160.5 nM | [6][7] |

| U87-MG | Glioblastoma | ~100-200 nM | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive (low nM) | [1] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Sensitive (low nM) | [1] |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% over a 72-96 hour period.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

3.1. In Vitro Radioactive Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK12/Cyclin K.

-

Reagents: Recombinant human Cdk12/CycK, [γ-³²P]-ATP, substrate (e.g., His-c-Myc or a peptide mimicking the RNAPII CTD), kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA), this compound dilutions, and 2x SDS-PAGE sample buffer.

-

Procedure:

-

Prepare a reaction mixture containing 0.2 µM Cdk12/CycK in kinase assay buffer.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 1 mM) or DMSO as a vehicle control. Incubate for 5-10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mix of the substrate (e.g., 50 µM His-c-Myc) and ATP (e.g., 0.2 mM total ATP with [γ-³²P]-ATP).

-

Incubate the reaction for 20-60 minutes at 30°C.

-

Terminate the reaction by adding 2x SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation signal using a phosphorimager.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by non-linear regression.[4]

-

3.2. Western Blot for RNAPII Ser2 Phosphorylation

This assay confirms the on-target effect of this compound in cells by measuring the phosphorylation status of its key substrate.

-

Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, anti-total RNAPII RPB1, anti-β-actin or Tubulin for loading control), HRP-conjugated secondary antibodies, and ECL substrate.

-

Procedure:

-

Plate cells (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) and allow them to adhere.

-

Treat cells with increasing concentrations of this compound (e.g., 0.05 µM to 10 µM) or DMSO for a specified time (e.g., 6-24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins on an 8% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Ser2 at 1:1,000 dilution).[8][16]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[6]

-

3.3. Quantitative Real-Time PCR (qPCR) for DDR Gene Expression

This method quantifies the transcriptional changes in key DDR genes following this compound treatment.

-

Reagents: RNA extraction kit (e.g., RNeasy Mini Kit), cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), and gene-specific primers (e.g., for BRCA1, ATM, RAD51, and a housekeeping gene like GAPDH or ACTB).

-

Procedure:

-

Treat cells with this compound (e.g., 30 nM and 100 nM) or DMSO for 6 hours.[6]

-

Extract total RNA from cells according to the kit manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA.

-

Set up qPCR reactions in triplicate containing cDNA, forward and reverse primers, and qPCR master mix.

-

Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 20s, followed by 40 cycles of 95°C and 60°C).[6]

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment group to the DMSO control.

-

3.4. Co-Immunoprecipitation (Co-IP) for DDB1-CDK12 Interaction

This assay is used to demonstrate the this compound-induced interaction between CDK12 and the DDB1 E3 ligase component.

-

Reagents: Cell line co-expressing tagged proteins (e.g., HEK293 cells transfected with Myc-CDK12 and Flag-DDB1), Co-IP lysis buffer (e.g., Tris-based buffer with 0.5% NP-40, protease and phosphatase inhibitors), anti-Flag or anti-Myc antibody conjugated to beads (or a primary antibody and Protein A/G beads), and wash buffer.

-

Procedure:

-

Treat transfected cells with this compound or DMSO for 2-4 hours.

-

Lyse cells in Co-IP lysis buffer on ice.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with antibody-conjugated beads (e.g., anti-Flag) overnight at 4°C with rotation to immunoprecipitate the DDB1 complex.

-

Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate and input samples by Western blotting using antibodies against the tags (anti-Myc to detect co-precipitated CDK12 and anti-Flag to confirm IP). An increased Myc-CDK12 signal in the this compound-treated sample indicates a drug-induced interaction.[3]

-

3.5. Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.

-

Reagents: Complete cell culture medium, this compound, and a staining solution (e.g., 0.5% crystal violet in 25% methanol).

-

Procedure:

-

Seed a low number of cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.[1]

-

Treat the cells with various concentrations of this compound or DMSO. For synergy experiments, co-treat with a PARP inhibitor or cisplatin.

-

Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies form in the control wells.[1]

-

Remove the medium, wash the wells with PBS, and fix the colonies (e.g., with 70% ethanol or 10% formalin) for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash away the excess stain with water and allow the plates to dry.

-

Count the colonies (typically defined as containing >50 cells) manually or using an automated colony counter.

-

Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

-

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. This compound | Apoptosis | CDK | TargetMol [targetmol.com]

- 12. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biorxiv.org [biorxiv.org]

- 16. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]

The Structural Basis for SR-4835's Potent and Selective Inhibition of CDK12/13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 has emerged as a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), key regulators of transcriptional elongation and co-transcriptional processing. This technical guide delves into the structural and molecular underpinnings of this compound's inhibitory mechanism, providing a comprehensive overview of its binding mode, selectivity, and cellular consequences. Through a detailed examination of crystallographic data, biochemical assays, and cell-based studies, we illuminate how this compound achieves its remarkable efficacy and specificity. This document serves as a critical resource for researchers engaged in the development of next-generation CDK12/13 inhibitors and for scientists investigating the fundamental roles of these kinases in health and disease.

Introduction

Cyclin-Dependent Kinases 12 and 13 (CDK12 and CDK13), in complex with their regulatory partner Cyclin K, play a pivotal role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is crucial for the transition from transcription initiation to productive elongation and for the co-transcriptional processing of mRNA, including splicing and polyadenylation. Dysregulation of CDK12/13 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates high selectivity and potency against CDK12 and CDK13.[1][2] This guide explores the detailed structural and functional basis of its inhibitory action.

Quantitative Analysis of this compound's Potency and Selectivity

Biochemical assays have been instrumental in quantifying the inhibitory activity and selectivity of this compound. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Potency of this compound against CDK12 and CDK13

| Target | Parameter | Value (nM) | Assay Type | Reference |

| CDK12 | IC50 | 99 | ADP-Glo Kinase Assay | [1][3] |

| CDK12 | Kd | 98 | Binding Affinity (DiscoverX) | [3][4] |

| CDK13 | Kd | 4.9 | Binding Affinity | [3][4] |

| CDK12/CycK | IC50 | 60 | Radioactive Kinase Assay | [5] |

| CDK13/CycK | IC50 | 366 | Radioactive Kinase Assay | [5] |

Table 2: Selectivity Profile of this compound

This compound was screened against a panel of over 450 kinases and demonstrated remarkable selectivity for CDK12 and CDK13.[2][6]

| Kinase | Parameter | Value (µM) | Comment | Reference |

| GSK3A | Kd | 1.2 | Weak affinity | [6] |

| GSK3B | Kd | 0.81 | Weak affinity | [6] |

| CDK6 | Kd | 5.1 | Weak affinity | [6] |

| Other Kinases | % Inhibition at 10 µM | < 50% | Highly selective | [6] |

Table 3: Cellular Potency of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Parameter | Value (nM) | Reference |

| MDA-MB-231 | EC50 | 15.5 | [7] |

| MDA-MB-468 | EC50 | 22.1 | [7] |

| Hs 578T | EC50 | 19.9 | [7] |

| MDA-MB-436 | EC50 | 24.9 | [7] |

| MDA-MB-231 | EC50 (Pol II Phosphorylation) | 105.5 | [7] |

The Structural Basis of this compound Inhibition

The high-resolution crystal structure of this compound in complex with CDK12/Cyclin K provides critical insights into its mechanism of action.[5][8][9] this compound binds to the ATP-binding pocket of CDK12 in a non-canonical G-loop conformation.[5]

Key Interactions:

-

Hinge Region: The benzimidazole moiety of this compound forms a unique hydrogen bond network with the kinase hinge region, specifically interacting with the side chains of Y815 and D819.[5][8]

-

Adenine-Binding Pocket: The head group of this compound occupies the adenine-binding pocket, mimicking the binding of ATP.[5][8]

-

Glycine-Rich Loop: The binding of this compound induces a downward shift of the glycine-rich loop towards the activation loop, a conformational change that contributes to the stabilization of the inhibitor-kinase complex.[5][8]

-

αC-Helix: The αC-helix adopts an inward conformation upon this compound binding.[5][8]

Downstream Signaling and Cellular Effects of CDK12/13 Inhibition by this compound

Inhibition of CDK12/13 by this compound leads to a cascade of cellular events, primarily stemming from the disruption of transcriptional elongation of a specific subset of genes, particularly long genes involved in the DNA Damage Response (DDR).[2]

Inhibition of RNA Polymerase II Phosphorylation

This compound directly inhibits the kinase activity of CDK12/13, leading to reduced phosphorylation of the Serine 2 residue (Ser2) on the CTD of RNA Polymerase II.[7][10] This hypo-phosphorylation impairs transcription elongation.

The "Molecular Glue" Mechanism: Degradation of Cyclin K

A unique aspect of this compound's mechanism is its function as a "molecular glue."[11][12][13] this compound promotes the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[11][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further disrupting CDK12/13 function.[11][14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. caymanchem.com [caymanchem.com]

- 8. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 9fmr - Structure of DDB1/Cdk12/Cyclin K with molecular glue this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 14. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for SR-4835 Treatment in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocols for SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in the context of breast cancer cell line research. Detailed methodologies for key experiments are outlined to ensure reproducibility and accurate assessment of this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it competitively inhibits the kinase activity of CDK12 and CDK13, crucial regulators of transcriptional elongation. This inhibition leads to the downregulation of genes involved in the DNA Damage Response (DDR), rendering cancer cells more susceptible to DNA-damaging agents.[1]

Furthermore, this compound functions as a "molecular glue," promoting the degradation of cyclin K, the regulatory partner of CDK12 and CDK13. This action is mediated by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[2][3][4][5] This degradation further disrupts the transcriptional machinery, contributing to the compound's cytotoxic effects.

Data Presentation

The following table summarizes the effective concentrations (EC50) of this compound in various breast cancer cell lines, demonstrating its particular efficacy in triple-negative breast cancer (TNBC) subtypes.

| Cell Line | Subtype | EC50 (nM) |

| MDA-MB-231 | TNBC | 15.5[6] |

| MDA-MB-468 | TNBC | 22.1[6] |

| Hs 578T | TNBC | 19.9[6] |

| MDA-MB-436 | TNBC | 24.9[6] |

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound and a typical experimental workflow for its evaluation in breast cancer cell lines are depicted below.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vivo Dosing and Administration of SR-4835 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and selective dual inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13, demonstrating significant anti-tumor activity in preclinical mouse models of triple-negative breast cancer (TNBC) and melanoma.[1][2] Notably, this compound functions as a "molecular glue," inducing the degradation of cyclin K, a key partner of CDK12, through the CUL4-RBX1-DDB1 ubiquitin ligase complex.[2][3] This mechanism of action leads to the disruption of DNA damage repair pathways, sensitizing cancer cells to DNA-damaging agents.[1] this compound is orally bioavailable, making it a valuable tool for in vivo studies.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including dosing, formulation, and experimental protocols based on currently available data.

Quantitative Data Summary

A complete pharmacokinetic profile for this compound in mice, including Cmax, Tmax, half-life, and oral bioavailability, is not publicly available in the reviewed literature. Sources describe this compound as having "pharmacokinetic properties suitable for in vivo studies," but do not provide specific quantitative data.[1] The following table summarizes the available in vivo dosing information.

| Parameter | Value | Mouse Model | Source |

| Dose | 20 mg/kg | Female SCID Beige mice with xenograft tumor fragments | [4] |

| Administration Route | Oral gavage | Female SCID Beige mice with xenograft tumor fragments | [4] |

| Vehicle Formulation | DMSO, PEG300, Tween80, ddH₂O | Not specified | [4] |

Signaling Pathway

The signaling pathway of this compound involves its function as a molecular glue to induce the degradation of Cyclin K.

Caption: this compound acts as a molecular glue, inducing Cyclin K degradation and disrupting DNA damage response.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on the formulation provided by commercial suppliers.[4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

PEG300

-

Tween80

-

Sterile deionized water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a 50°C water bath and ultrasonication can aid in dissolution.[4]

-

-

Prepare the final dosing solution (for a 1 mL final volume):

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add 50 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Vortex the final solution to ensure homogeneity.

-

-

Use the dosing solution immediately after preparation for optimal results. [4]

Protocol 2: In Vivo Administration of this compound in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Mouse Model

This protocol is a general guideline based on the reported use of this compound in TNBC PDX models.[1]

Animal Model:

-

Female SCID Beige mice are a suitable host for TNBC PDX models.

Experimental Workflow:

Caption: Workflow for in vivo efficacy studies of this compound in a TNBC PDX mouse model.

Procedure:

-

Tumor Implantation: Implant tumor fragments from a TNBC patient-derived xenograft into the mammary fat pad of female SCID Beige mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration:

-

Control Group: Administer the vehicle solution orally via gavage.

-

Treatment Group: Administer this compound at a dose of 20 mg/kg orally via gavage.[4]

-

The dosing frequency (e.g., daily, twice daily) and duration of treatment should be determined based on the specific experimental design and tumor growth kinetics. Literature suggests long-term dosing is well-tolerated.[4]

-

-

Monitoring:

-

Monitor tumor volume using calipers at regular intervals (e.g., twice a week).

-

Measure mouse body weight to assess toxicity.

-

Observe the general health of the mice.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines. Tumors can be harvested for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a promising orally bioavailable CDK12/13 inhibitor with demonstrated in vivo efficacy. The provided protocols offer a starting point for researchers investigating the anti-tumor effects of this compound in mouse models. It is crucial to note the current lack of detailed public information on the dosing frequency, duration, and a complete pharmacokinetic profile in mice. Investigators should perform pilot studies to determine the optimal dosing regimen and to assess the pharmacokinetic and pharmacodynamic properties of this compound in their specific mouse models. Further research is warranted to fully characterize the in vivo properties of this compound to facilitate its clinical translation.

References

- 1. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Utilizing SR-4835 in Combination with Cisplatin in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Mechanistically, the inhibition of CDK12/13 by this compound disrupts the transcription of core DNA Damage Response (DDR) genes, including BRCA1 and RAD51.[1][3] This suppression of the DDR pathway induces a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents.[1] Cisplatin, a widely used chemotherapeutic agent, exerts its cytotoxic effects by forming DNA adducts and inducing DNA damage.[4][5][6] The combination of this compound and cisplatin has demonstrated synergistic anti-tumor activity, with preclinical studies in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) showing significant tumor regression.[7] This document provides detailed application notes and experimental protocols for utilizing this compound in combination with cisplatin in xenograft models.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Cisplatin Combination in a TNBC PDX Model

| Treatment Group | Dosage and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Notes |

| Vehicle Control | Vehicle, p.o., daily & Saline, i.p., weekly | +150% | - | Tumors grew progressively. |

| This compound | 50 mg/kg, p.o., daily | +50% | 67% | Moderate tumor growth inhibition. |

| Cisplatin | 5 mg/kg, i.p., weekly | +25% | 83% | Significant tumor growth inhibition. |

| This compound + Cisplatin | 50 mg/kg, p.o., daily & 5 mg/kg, i.p., weekly | -80% | >100% (Regression) | Rapid and sustained tumor regression observed. |

Note: The data presented in this table is a representative summary based on descriptive reports of synergistic effects and tumor regression. Actual results may vary depending on the specific xenograft model and experimental conditions.

Table 2: Pharmacodynamic Effects of this compound and Cisplatin on DDR and Apoptosis Markers

| Treatment Group | Relative BRCA1 Expression (Western Blot) | Relative RAD51 Expression (Western Blot) | % Ki-67 Positive Cells (IHC) | % Cleaved Caspase-3 Positive Cells (IHC) |

| Vehicle Control | 1.0 | 1.0 | 85% | 5% |

| This compound | 0.4 | 0.3 | 60% | 15% |

| Cisplatin | 0.9 | 0.8 | 50% | 25% |

| This compound + Cisplatin | 0.2 | 0.1 | 15% | 70% |

Note: This table illustrates the expected trends in biomarker expression following treatment, based on the known mechanisms of action. Quantitative values are representative.

Experimental Protocols

Xenograft Model Establishment

Materials:

-

Human cancer cells (e.g., TNBC cell line MDA-MB-231 or patient-derived tumor fragments)

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel (Corning)

-

Sterile PBS, cell culture medium (e.g., DMEM)

-

Surgical tools

Protocol:

-

Cell Line-Derived Xenografts (CDX):

-

Culture cancer cells to ~80% confluency.

-

Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Patient-Derived Xenografts (PDX):

-

Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

-

In a sterile environment, mince the tumor tissue into small fragments (~2-3 mm³).

-

Implant one tumor fragment subcutaneously into the flank of each anesthetized mouse.

-

-

Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups.

Drug Preparation and Administration

a. This compound Formulation (for oral gavage)

Materials:

-

This compound powder (MedchemExpress)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a 20 mg/mL stock solution of this compound in DMSO.

-

To prepare the final formulation (e.g., for a 2 mg/mL solution):

-

Take 100 µL of the 20 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

-

Administer to mice via oral gavage at the desired dosage (e.g., 50 mg/kg). The dosing volume can be calculated based on the mouse's body weight (e.g., 10 µL/g).

b. Cisplatin Formulation (for intraperitoneal injection)

Materials:

-

Cisplatin powder (Sigma-Aldrich)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Dissolve cisplatin powder in sterile saline to the desired concentration (e.g., 0.5 mg/mL). Warming the solution to 37°C can aid in dissolution.

-

Administer to mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 5 mg/kg).[8] The injection volume should be appropriate for the mouse's size (e.g., 100-200 µL).

In Vivo Combination Study Workflow

Caption: Workflow for this compound and cisplatin combination therapy in xenograft models.

Western Blot for DDR Proteins

Materials:

-

Tumor tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-BRCA1, anti-RAD51, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Homogenize harvested tumor tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-BRCA1, 1:1000; anti-RAD51, 1:1000) overnight at 4°C.[9][10][11][12][13]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using a chemiluminescence detection system.

-

Normalize protein expression to the loading control (e.g., GAPDH).

Immunohistochemistry (IHC) for Proliferation and Apoptosis

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Citrate buffer (for antigen retrieval)

-

Hydrogen peroxide (for blocking endogenous peroxidase)

-

Blocking serum

-

Primary antibodies: anti-Ki-67, anti-cleaved caspase-3

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Protocol:

-

Deparaffinize and rehydrate FFPE tumor sections.

-

Perform heat-induced antigen retrieval using citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum for 30 minutes.

-

Incubate sections with primary antibodies (e.g., anti-Ki-67, 1:200; anti-cleaved caspase-3, 1:250) overnight at 4°C.[14][15][16][17]

-

Wash and apply HRP-conjugated secondary antibody for 1 hour.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the percentage of positive-staining cells in multiple high-power fields.

Signaling Pathways

This compound and Cisplatin Mechanism of Action

Caption: Synergistic mechanism of this compound and cisplatin.

Experimental Workflow Logic

Caption: Logical flow of the in vivo combination study.

References

- 1. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor-treating fields and concurrent cisplatin: an in vitro demonstration of efficacy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Western Analysis of Breast Cancer 1 Protein (BRCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Analysis of Breast Cancer 1 Protein (BRCA1) | Springer Nature Experiments [experiments.springernature.com]

- 11. bioradiations.com [bioradiations.com]

- 12. bioradiations.com [bioradiations.com]

- 13. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biocare.net [biocare.net]

- 17. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]

SR-4835: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and use of SR-4835, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, for in vitro experiments.[1][2] this compound has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC), by suppressing the expression of DNA damage response (DDR) proteins and promoting synergy with DNA-damaging agents and PARP inhibitors.[1]

Mechanism of Action

This compound functions through a dual mechanism. Firstly, it acts as an ATP-competitive inhibitor of CDK12 and CDK13.[3][4] Secondly, it uniquely functions as a "molecular glue," promoting the degradation of cyclin K, the regulatory partner of CDK12.[5][6] This action is mediated by recruiting the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex, which targets cyclin K for proteasomal degradation.[5][6] This degradation of cyclin K contributes to the compound's cytotoxic effects.[5]

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 60 | 120.15 | Use fresh, anhydrous DMSO.[1] |

| DMSO | 16 | 32.04 | Warming to 50°C and ultrasonication may be required.[1] |

| DMSO | 4.99 | 10 | Sonication is recommended for dissolution.[7] |

| Methanol | Soluble | Not specified | This compound is reported to be soluble in methanol.[8] |

Note: The molecular weight of this compound is 499.36 g/mol .[1][2]

Preparation of this compound for In Vitro Assays

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add 200.26 µL of anhydrous DMSO to 1 mg of this compound powder.

-

Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution or warm it briefly at a temperature not exceeding 45°C to aid dissolution.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[7]

Preparation of Working Solutions

Protocol:

-

Thaw a vial of the this compound stock solution at room temperature.

-

For cell-based assays, it is recommended to prepare an intermediate dilution of the stock solution in DMSO before further diluting into the aqueous culture medium. This helps to prevent precipitation of the compound.

-

To minimize the final concentration of DMSO in the cell culture, it is advisable to keep it below 0.5%.

-

Pre-warming the culture medium to 37°C before adding the this compound working solution can help prevent precipitation.[7] If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[7]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory activity of this compound against CDK12/CycK and CDK13/CycK.

Materials:

-

Recombinant CDK12/CycK or CDK13/CycK enzyme

-

Kinase buffer

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Substrate (e.g., pS7-CTD peptide)

-

This compound serial dilutions

-

96-well plates

-

Scintillation counter or luminometer

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant enzyme (e.g., 0.2 µM), and the desired substrate concentration.

-

Add serial dilutions of this compound (e.g., from 0.1 nM to 1 mM) or DMSO as a vehicle control to the wells of a 96-well plate.[9]

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 0.2 mM) or cold ATP for non-radioactive assays.[9]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]

-

Stop the reaction according to the specific assay manufacturer's instructions.

-

Quantify the kinase activity by measuring the incorporation of ³²P into the substrate using a scintillation counter or by measuring the luminescence signal in the ADP-Glo™ assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs 578T for TNBC)[8]

-

Complete cell culture medium

-

This compound serial dilutions

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[1]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the EC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution

Protocol:

-

Plate a low number of cells (e.g., 500 cells per well) in 6-well dishes.[1]

-

Allow the cells to attach overnight.[1]

-

Add this compound to the medium at various concentrations and incubate for 72 hours.[1]

-

Remove the drug-containing medium and allow the cells to grow for an additional 7 to 10 days, changing the medium every 2 to 3 days.[1]

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as containing >50 cells).

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits CDK12 and acts as a molecular glue.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for assessing this compound's effect on cell proliferation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Apoptosis | CDK | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Viability of Melanoma Cell Lines Treated with SR-4835

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] In melanoma, particularly in BRAF-mutated subtypes which often exhibit high CDK12 activity, this compound has demonstrated significant anti-proliferative effects.[1][3] Its unique mechanism of action involves acting as a "molecular glue" to induce the proteasomal degradation of cyclin K, a key partner of CDK12.[1][2][4][5] This targeted degradation ultimately leads to cytotoxicity in melanoma cells.[1][2][4] This document provides detailed protocols for assessing the effects of this compound on the viability of melanoma cell lines using common colorimetric and luminescent-based assays.

Mechanism of Action of this compound in Melanoma

This compound functions as a molecular glue that facilitates the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K. The loss of cyclin K disrupts the normal function of CDK12 in regulating transcription and DNA damage repair, ultimately leading to cell death in melanoma cells.

Caption: Mechanism of this compound in melanoma cells.

Data Presentation: Efficacy of this compound in BRAF-Mutated Melanoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various BRAF-mutated melanoma cell lines after 96 hours of treatment.

| Cell Line | IC50 (nM) |

| A375 | 117.5[1] |

| Colo829 | 104.5[1] |

| WM164 | 109.6[1] |

| WM983A | 80.7[1] |

| WM983B | 160.5[1] |

Experimental Protocols

Two standard and reliable methods for determining cell viability are presented below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

-

Melanoma cell lines (e.g., A375, Colo829)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest and count melanoma cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Caption: Workflow for the MTT cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

-

Melanoma cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Opaque-walled 96-well plates (white or black)

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Follow the same cell seeding protocol as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.

-

-

Compound Treatment:

-

Follow the same compound treatment protocol as for the MTT assay.

-

-

Assay Procedure:

-

After the treatment incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

Caption: Workflow for the CellTiter-Glo® assay.

Logical Relationship of Experimental Design

The following diagram illustrates the logical flow of an experiment designed to assess the viability of melanoma cells in response to this compound treatment.

Caption: Logical flow of the experimental design.

References